![molecular formula C16H17ClN4OS B2594071 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1210164-13-8](/img/structure/B2594071.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol ring, a pyrazole ring, and an amide group . These structural components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a benzo[d]thiazol ring, a pyrazole ring, and an amide group . The exact structure would need to be confirmed through techniques such as NMR and mass spectrometry .Scientific Research Applications
- Thiazoles, including this compound, have been investigated for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Research has explored the potential of thiazole derivatives as antioxidants .
- Thiazole derivatives have demonstrated anti-inflammatory activity. These compounds may modulate inflammatory pathways, making them relevant in conditions such as arthritis, asthma, and other inflammatory disorders .
- Thiazoles exhibit antimicrobial and antifungal effects. Researchers have studied their potential as agents against bacterial and fungal infections. For example, sulfathiazole, a thiazole-based antimicrobial drug, falls into this category .
- Some thiazole derivatives have shown neuroprotective effects. These compounds may help protect neurons from damage, making them relevant in neurodegenerative diseases and brain injuries .
- Thiazoles have been investigated for their antitumor and cytotoxic properties. Researchers have synthesized various thiazole derivatives and evaluated their effects on cancer cells. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells .
- Some N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides derivatives have shown fair COX-2 inhibitory activity. COX-2 inhibitors are relevant in managing inflammation and pain .
Antioxidant Activity
Anti-Inflammatory Effects
Antimicrobial and Antifungal Properties
Neuroprotective Potential
Antitumor and Cytotoxic Activity
COX-2 Inhibition
These applications highlight the versatility of thiazole-based compounds, including the one you’ve mentioned. Researchers continue to explore novel derivatives and their potential therapeutic uses in various fields of medicine and biology . If you need further information or additional applications, feel free to ask!
Future Directions
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-8(2)21-9(3)7-12(20-21)15(22)19-16-18-14-10(4)11(17)5-6-13(14)23-16/h5-8H,1-4H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUBGVRRSNYTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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